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CAS No.: 25550-55-4

Cat. No.: B14168182

Get Quote

An In-Depth Technical Guide to Intramolecular Interactions in Dinitroso Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intramolecular interactions

governing the chemistry of dinitroso compounds. Dinitroso compounds, molecules containing

two nitroso (–N=O) groups, are a fascinating class of molecules whose properties are largely

dictated by the spatial relationship between these two functional groups. When positioned in

proximity, the two nitroso groups can engage in significant intramolecular interactions, leading

to cyclization and the formation of more stable heterocyclic structures. Understanding these

interactions is crucial for predicting molecular stability, reactivity, and for the rational design of

novel molecules in fields such as energetic materials and pharmaceuticals.

Classification of Dinitroso Compounds
Dinitroso compounds can be broadly categorized based on the nature of the interaction

between the two nitroso groups[1]:
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Non-Interacting Dinitroso Compounds: In these molecules, the nitroso groups are sufficiently

separated by a rigid or extended molecular framework, preventing any significant through-

space or through-bond interaction. These compounds typically exhibit the characteristic blue

or green color of monomeric C-nitroso compounds and display spectroscopic properties

approximately double that of their mononitroso analogues[1].

Dinitroso Compounds with Intramolecular Interactions: When steric and electronic factors

permit, the two nitroso groups can interact, leading to spontaneous cyclization. This is the

primary focus of this guide.

Dinitroso Compounds with Intermolecular Interactions: In cases like p-dinitrosobenzene, the

nitroso groups of one molecule interact with those of another, leading to the formation of

dimers, oligomers, or polymers[1].

Key Intramolecular Interaction Pathways
For dinitroso compounds where the nitroso groups are in proximity (e.g., in 1,2- or 1,3-positions

on an aliphatic chain or ortho on an aromatic ring), two primary cyclization pathways dominate,

driven by favorable intramolecular interactions[1].

A diagram illustrating these competing pathways is presented below.
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Figure 1: Competing intramolecular cyclization pathways in dinitroso compounds.

Pathway A: N···N Interaction to form cis-Azodioxy
Groups
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This pathway involves a direct through-space interaction between the two nitrogen atoms of the

nitroso groups, leading to the formation of a new N-N bond and a heterocyclic ring known as a

cis-azodioxy group[1][2]. This process can be conceptualized as an intramolecular

dimerization. The formation of a trans-azodioxy linkage is considered sterically impossible[1].

This interaction is frequently observed in flexible dinitrosoalkanes, where the initial formation of

the transient dinitroso species is often accompanied by the appearance of a blue color, which

then fades as the colorless cyclic azodioxy product is formed[2].

Pathway B: N···O Interaction to form Furoxans
The second major pathway involves the interaction between the nitrogen atom of one nitroso

group and the oxygen atom of the other. This leads to the formation of a furoxan ring (a 1,2,5-

oxadiazole-2-oxide)[1][2]. This type of cyclization is characteristic of ortho-dinitrosobenzenes

and dinitrosoalkenes, where the two nitroso groups are attached to a π-system[1]. The

existence of the highly reactive o-dinitrosobenzene intermediate has been confirmed through

trapping experiments[1].

Quantitative Data and Structural Parameters
The study of intramolecular interactions relies on precise quantitative data from both

experimental and computational sources. The tables below summarize key structural and

energetic parameters.

Table 1: Calculated Geometries of Dinitrosobenzenes (3-
21G//3-21G Ab Initio)
These values represent the ground state of the dinitrosoarenes before any potential cyclization.

The subtle changes in C-N bond length suggest electronic effects from the second nitroso

group.
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Bond
1-
Nitrosbenzene

1,2-
Dinitrosobenz
ene

1,3-
Dinitrosobenz
ene

1,4-
Dinitrosobenz
ene

N=O (Å) 1.223 1.220 1.222 1.221

C–N (Å) 1.442 1.453 1.442 1.448

Data sourced

from Politzer and

Bar-Adon, as

cited in[1].

Table 2: Energetics of Furoxan Formation
The cyclization of a dinitrosoalkene to a furoxan is an energetically favorable process.

Reaction Method Parameter Value

Dinitrosoalkene →

Furoxan Intermediate
DFT (B3LYP/6-31G*)

Formation Energy

(Gas Phase)
-11.9 kcal/mol

Data for the

dimerization of

acetonitrile oxide via a

dinitrosoalkene

intermediate, from

Houk and coworkers,

as cited in[1].

Table 3: Typical Bond Lengths for Comparison
This table provides reference bond lengths to help characterize the nature of the newly formed

bonds in the cyclized products.
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Bond Type Hybridization Typical Bond Length (Å)

N-N (Single) sp³-sp³ 1.45

N=N (Double) sp²-sp² 1.25

N-O (Single) sp³-sp² 1.36

N=O (Double) sp² 1.21

Values are representative and

sourced from standard

compilations[3].

Experimental and Computational Protocols
A combined experimental and theoretical approach is essential for fully characterizing dinitroso

compounds and their intramolecular interactions.
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Figure 2: Integrated workflow for investigating dinitroso intramolecular interactions.
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Detailed Experimental Protocol: Synthesis of a Vicinal
Dinitrosoalkane
This protocol describes the synthesis of a vicinal dinitrosoalkane via the addition of nitrosyl

chloride (NOCl) to an alkene, a common method for generating adjacent nitroso groups[1][4].

The product often dimerizes spontaneously through intramolecular N···N interaction.

Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet. The flask is cooled to -10 °C using an appropriate

cooling bath (e.g., ice-salt or cryocooler).

Reagent Preparation: The alkene substrate (1.0 eq) is dissolved in a dry, inert solvent such

as dichloromethane (CH₂Cl₂) and added to the cooled reaction flask.

In Situ Generation of NOCl: Nitrosyl chloride is highly toxic and corrosive, so it is typically

generated in situ. A solution of isoamyl nitrite (1.1 eq) in CH₂Cl₂ is prepared in the dropping

funnel. This solution is added dropwise to the stirred alkene solution, followed by the slow,

simultaneous addition of concentrated hydrochloric acid (1.1 eq). The reaction proceeds via

electrophilic addition, which can be either syn or anti depending on the substrate and

solvent[1][4].

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC). The

appearance of a transient blue color may indicate the formation of the monomeric dinitroso

species. The reaction is typically complete within 1-2 hours.

Workup and Isolation: Upon completion, the reaction mixture is quenched with a cold,

saturated sodium bicarbonate solution to neutralize the acid. The organic layer is separated,

washed with brine, and dried over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure at low temperature (< 25 °C) to

avoid decomposition. The resulting crude product, the colorless cyclic cis-azodioxy dimer,

can be purified by low-temperature column chromatography on silica gel.

Characterization: The structure of the final product is confirmed using ¹H NMR, ¹³C NMR, FT-

IR spectroscopy, and mass spectrometry. If suitable crystals can be obtained, single-crystal

X-ray diffraction provides definitive proof of the cyclic structure and precise bond lengths.
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Detailed Computational Protocol: NBO and QTAIM
Analysis
This protocol outlines the steps to computationally analyze the intramolecular interactions in a

dinitroso compound or its cyclized product using Density Functional Theory (DFT), Natural

Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Molecule Building and Optimization:

Construct the 3D structure of the target molecule (e.g., a dinitrosoalkane in a gauche

conformation or the cyclized cis-azodioxy product) in a molecular editor.

Perform a geometry optimization and frequency calculation using a DFT method, for

instance, the B3LYP functional with a Pople-style basis set like 6-311+G(d,p), in a

quantum chemistry package like Gaussian[5]. The absence of imaginary frequencies

confirms the structure is a true minimum on the potential energy surface.

From this calculation, save the final optimized coordinates and the checkpoint (.chk) file.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is used to probe donor-acceptor interactions, which are indicative of

hyperconjugation and charge delocalization that stabilize the interaction[5].

Using the optimized geometry, perform a single-point energy calculation with the

Pop=NBO keyword in Gaussian.

Analysis of Output: Examine the NBO output for the "Second Order Perturbation Theory

Analysis of Fock Matrix in NBO Basis". Look for significant stabilization energies, E(2),

between filled (donor) and empty (acceptor) orbitals. For an N···N interaction, a key

indicator would be delocalization from the lone pair orbital (LP) of one nitrogen atom to the

antibonding sigma orbital (σ*) of the C-N bond of the other nitroso group. An E(2) value >

2.0 kcal/mol indicates a significant stabilizing interaction.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:
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QTAIM analysis characterizes chemical bonds and interactions based on the topology of

the electron density (ρ)[2].

First, generate a wavefunction file (.wfn or .wfx) from the optimized geometry using the

output=wfx keyword in Gaussian.

Process this wavefunction file with a QTAIM software package, such as AIMAll[2].

Analysis of Output:

Bond Path and Bond Critical Point (BCP): Search for a bond path linking the two

interacting atoms (e.g., N1 and N2, or N1 and O2). The presence of a (3, -1) BCP

between these atoms is the primary indicator of an interaction.

Electron Density (ρ(r)) at the BCP: A higher value of ρ indicates a stronger, more

covalent-like interaction.

Laplacian of Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian

distinguishes the type of interaction. A negative value (∇²ρ(r) < 0) is characteristic of a

shared-electron (covalent) interaction, while a positive value (∇²ρ(r) > 0) indicates a

closed-shell interaction (e.g., ionic, hydrogen bond, or van der Waals). For incipient

bond formation in dinitroso compounds, this value will be small and positive, indicating a

strong closed-shell interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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